n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine
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Overview
Description
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine is a synthetic organic compound characterized by the presence of a cyclopropyl group, a dimethyl-pyrazole moiety, and a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine typically involves the cycloaddition of a cyclopropylamine with a pyrazole derivative. One common method includes the reaction of cyclopropylamine with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under dehydrating conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halogenating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
n-Cyclopropyl-n-(1,5-dimethyl-1h-pyrazole-4-carbonyl)glycine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the
Properties
Molecular Formula |
C11H15N3O3 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-[cyclopropyl-(1,5-dimethylpyrazole-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C11H15N3O3/c1-7-9(5-12-13(7)2)11(17)14(6-10(15)16)8-3-4-8/h5,8H,3-4,6H2,1-2H3,(H,15,16) |
InChI Key |
JXEOIVKXNUYRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)N(CC(=O)O)C2CC2 |
Origin of Product |
United States |
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